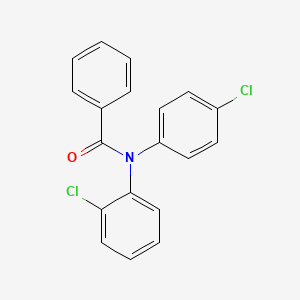
N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The presence of chlorophenyl groups in the structure suggests potential biological activity, making it a compound of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide typically involves the reaction of 2-chloroaniline and 4-chloroaniline with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may vary, but it is generally performed at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide would depend on its specific biological activity. Generally, benzamides can interact with various molecular targets, such as receptors or enzymes, to exert their effects. The presence of chlorophenyl groups may enhance the compound’s binding affinity to certain targets, leading to specific biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chlorophenyl)benzamide
- N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)benzamide
Uniqueness
N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide is unique due to the presence of both 2-chlorophenyl and 4-chlorophenyl groups. This structural feature may confer distinct biological and chemical properties compared to similar compounds with only one chlorophenyl group.
Conclusion
This compound is a compound of interest in various fields of research due to its potential biological activity and diverse chemical reactivity. Further studies are needed to fully understand its properties and applications.
Eigenschaften
CAS-Nummer |
73688-83-2 |
|---|---|
Molekularformel |
C19H13Cl2NO |
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-N-(4-chlorophenyl)benzamide |
InChI |
InChI=1S/C19H13Cl2NO/c20-15-10-12-16(13-11-15)22(18-9-5-4-8-17(18)21)19(23)14-6-2-1-3-7-14/h1-13H |
InChI-Schlüssel |
SNHMESCLOPPRJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



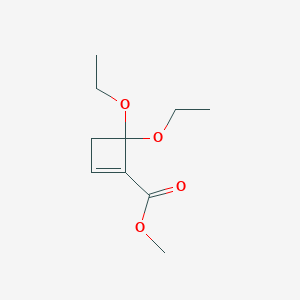
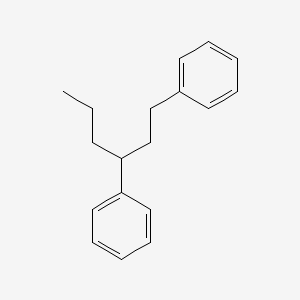
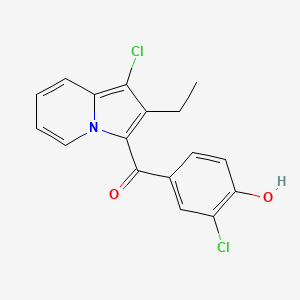
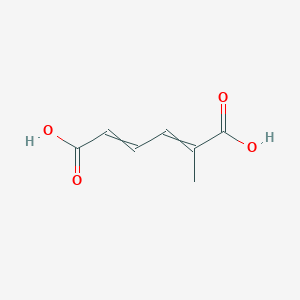
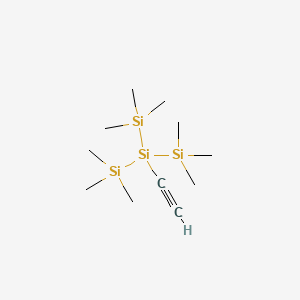
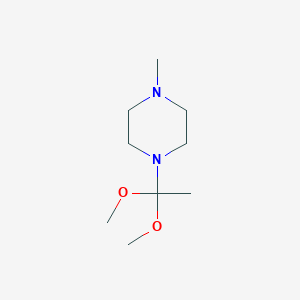
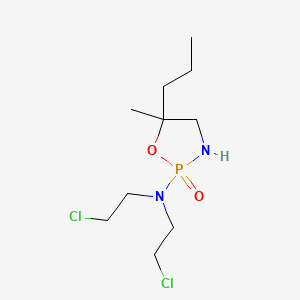
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)
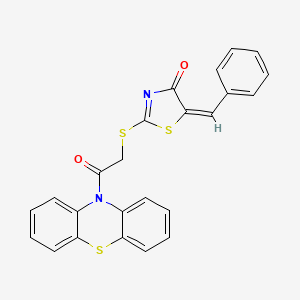
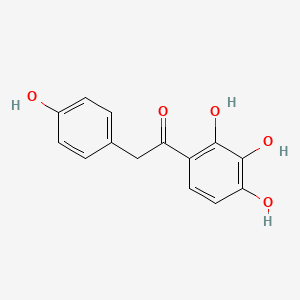
![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
